MLN 4924 2-Sulfonamide is a small molecule inhibitor designed to selectively target the NEDD8-activating enzyme, a crucial component in the ubiquitin-proteasome system responsible for protein degradation. By inhibiting this enzyme, MLN 4924 disrupts the neddylation process, which is vital for the function of several E3 ligases involved in tagging proteins for degradation. This compound has garnered attention in cancer research due to its potential to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a promising candidate for therapeutic applications.
MLN 4924 was synthesized by Millennium Pharmaceuticals, a subsidiary of Takeda Pharmaceuticals. It belongs to the class of compounds known as NEDD8-activating enzyme inhibitors. This class is recognized for its role in cancer therapy, particularly in targeting acute myeloid leukemia and other malignancies where aberrant neddylation contributes to tumorigenesis .
The synthesis of MLN 4924 involves several key steps:
MLN 4924 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the NEDD8-activating enzyme. The co-crystal structure reveals:
The structural data indicates that MLN 4924 binds effectively within the active site, stabilizing its interaction with the enzyme .
MLN 4924 primarily participates in reactions involving:
The mechanism by which MLN 4924 exerts its effects involves:
MLN 4924 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a therapeutic agent .
MLN 4924 has significant applications in scientific research, particularly in oncology:
The discovery and development of NAE inhibitors emerged from a deepening understanding of the neddylation cascade and its pivotal role in cancer biology. Prior to MLN4924, research focused on characterizing the neddylation enzymatic cascade, identified in the late 1990s, involving E1 (NAE), E2s (UBE2M, UBE2F), and E3 ligases [3]. The pivotal breakthrough came in 2009 when Soucy et al. identified and characterized MLN4924 as a mechanism-based inhibitor [1] [5]. Unlike conventional competitive inhibitors, MLN4924 exploits the enzymatic mechanism of NAE itself. It acts as a substrate analogue, forming a irreversible, covalent NEDD8-MLN4924 adduct within the enzyme's active site, effectively trapping the enzyme and preventing the formation of the critical NEDD8~E1 thioester intermediate [1] [4] [6]. This mechanism, akin to a "suicide inhibitor," ensures high specificity for NAE over related ubiquitin-activating enzymes. Subsequent research focused on overcoming resistance mechanisms, particularly treatment-emergent heterozygous mutations in the UBA3 gene encoding the catalytic subunit of NAE (e.g., within the ATP-binding pocket or NEDD8-binding cleft), which impair adduct formation and reduce inhibitor affinity [4]. This spurred interest in developing next-generation inhibitors with tighter binding properties capable of inhibiting these mutant forms.
Table 1: Key Milestones in NAE Inhibitor Development
Year | Milestone | Significance |
---|---|---|
1992 | Cloning of NEDD8 | Identification of the ubiquitin-like modifier essential for neddylation [3] |
Late 1990s | Characterization of Neddylation Enzymatic Cascade | Identification of NAE (E1), UBE2M/UBE2F (E2s), and RBX1/2 (E3s) [1] [3] |
2009 | Discovery & Characterization of MLN4924 | First potent, selective, mechanism-based NAE inhibitor entering clinical development [1] [5] [6] |
2012 | Identification of NAEβ Resistance Mutations | Elucidation of treatment-emergent mutations (e.g., in ATP pocket/NEDD8 cleft) conferring resistance [4] |
Neddylation is a reversible post-translational modification involving the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed Developmentally Down-regulated 8) to specific lysine residues on target proteins [3] [9]. This highly regulated, three-step enzymatic cascade (E1-E2-E3) plays a fundamental role in maintaining cellular homeostasis by controlling the activity and stability of a diverse array of substrate proteins. The most critical and well-characterized substrates are the Cullin family members (CUL1, 2, 3, 4A, 4B, 5, 7, 9), which serve as the scaffold components of Cullin-RING Ligases (CRLs) [1] [5] [9]. CRLs constitute the largest family of E3 ubiquitin ligases, responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of cellular proteins [3] [5]. Neddylation of cullins induces a critical conformational change, activating CRLs by facilitating the recruitment of ubiquitin-charged E2 enzymes and promoting efficient transfer of ubiquitin to substrate proteins bound to the complex.
In oncology, the neddylation pathway is frequently hyperactivated. This dysregulation leads to the overactivation of CRLs, resulting in the accelerated degradation of tumor suppressor proteins (e.g., p21, p27, NOXA, HIF1α) and the stabilization of oncoproteins (e.g., CDT1, CDC25A, MCL1, Cyclins D/E) [1] [5] [7]. Consequently, this disruption promotes hallmark cancer phenotypes: dysregulated cell cycle progression (uncontrolled proliferation), impaired DNA damage response (genomic instability), evasion of apoptosis, and sustained angiogenesis [1] [2] [5]. Furthermore, neddylation modifies non-cullin substrates (e.g., p53, EGFR, VHL, LKB1, PTEN, PD-L1), further intertwining this pathway with critical oncogenic signaling networks like NF-κB, MAPK/Erk, and PI3K/AKT [3] [5] [9]. For instance, VEGF stimulation increases UBC12 levels, linking neddylation directly to pro-angiogenic signaling [2]. The pervasive influence of hyperactivated neddylation across multiple cancer hallmarks established NAE as a compelling therapeutic target.
Table 2: Key Neddylation Substrates and Their Oncogenic Roles
Substrate Category | Examples | Consequence of Neddylation in Cancer |
---|---|---|
Cullins | CUL1, CUL3, CUL4A/B | CRL activation → Degradation of tumor suppressors (p21, p27, p53, NOXA, WEE1) and cell cycle regulators; Stabilization of oncogenic drivers (Cyclin E, CDT1, NRF2) [1] [5] [9] |
Oncogenic Signaling Nodes | EGFR, LKB1, PD-L1 | Altered activity, stability, or localization; Contributes to proliferation, metabolic reprogramming, immune evasion [3] [5] [9] |
Tumor Suppressors | p53, PTEN, VHL | Modulates function/stability; Impairs DNA repair, apoptosis, and hypoxia response [3] [5] |
Angiogenesis Regulators | HIF1α, RhoA | Promotes VEGF signaling, endothelial cell migration, and tube formation [2] [5] |
MLN4924 functions as a substrate-assisted inhibitor, structurally mimicking adenosine monophosphate (AMP) [1] [6]. Its mechanism is profoundly unique: upon entering the ATP-binding site of the NAE enzyme (specifically the UBA3 subunit), MLN4924 is recognized as a surrogate for ATP. NAE then catalyzes the formation of a high-energy NEDD8-adenylate intermediate analog. However, instead of proceeding to the transthiolation step with the catalytic cysteine, this intermediate forms an irreversible, covalent NEDD8-MLN4924 adduct in situ [1] [4] [6]. This adduct remains tightly bound within the NAE active site, acting as a physical block that prevents the enzyme from processing native NEDD8. Consequently, MLN4924 potently and selectively inhibits the entire neddylation cascade.
Crystallographic studies (e.g., PDB code: 3GZN) reveal the structural basis of this inhibition, showing the adduct firmly nestled in the active site cleft formed by the APPBP1/UBA3 heterodimer, interacting with key residues involved in ATP and NEDD8 binding [1] [6]. The inhibition of NAE by MLN4924 leads to rapid and sustained de-neddylation of cullins, resulting in the inactivation of CRL complexes. This inactivation causes the accumulation of CRL substrates that would normally be ubiquitinated and degraded. The specific substrates accumulated (e.g., DNA replication licensing factors like CDT1, cell cycle inhibitors like p21, p27, pro-apoptotic proteins like NOXA, DNA damage response regulators) dictate the ultimate cellular consequences [1] [5] [7].
The biological effects of MLN4924 are broad and impactful:
Table 3: Preclinical Anticancer Effects of MLN4924 Across Cancer Models
Mechanism/Action | Key Findings | Experimental Models | Significance |
---|---|---|---|
CRL Inactivation & Substrate Accumulation | Decrease in NEDD8-cullins; Increase in CDT1, p21, p27, WEE1, NOXA, NRF2 | HCT116 cells, Xenograft models [1] [6] | Validates mechanism of action; Underlies downstream effects |
Cell Cycle Arrest (S/G2/M Phase) | Induction of DNA re-replication, γH2AX foci (DNA damage), S-phase accumulation; Increased p-H3, Cyclin B1 | HCT116, U2OS, Multiple cancer cell lines [1] [6] [7] | Halts tumor cell proliferation |
Apoptosis Induction | PARP cleavage, Caspase-3/7/8/9 activation; BAX/BAK dependent; Enhanced by p53 WT status; Sensitized by FLIP knockdown | HCT116 (WT p53 vs KO), LoVo, DLBCL lines, Xenografts [2] [5] [7] | Direct cytotoxic effect on tumor cells |
Anti-Angiogenesis | Inhibits HUVEC viability, migration, tube formation; Blocks VEGF-induced Erk1/2; Decreases tumor CD31+ vessels | HUVECs, Xenograft models (BFTC-905, HeLa, Caki-2, FaDu) [2] [9] | Suppresses tumor vasculature and nutrient supply |
Synergy with Chemotherapy | Strong synergy with SN38 (active metabolite of Irinotecan); Overcomes p53 dependency for apoptosis | Colorectal Cancer Cell Lines [7] | Rationale for clinical combination strategies |
The therapeutic potential of MLN4924 extends beyond single-agent activity. Its ability to synergize with standard-of-care chemotherapies (notably SN38/irinotecan in colorectal cancer models), targeted therapies, and radiotherapy underscores its value as a combinatorial agent. The synergy with SN38, inducing BAX/BAK-dependent apoptosis even in p53-mutant CRC cells, is particularly significant given the high frequency of TP53 mutations in advanced disease [7]. MLN4924’s role in modulating the TME, particularly its impact on angiogenesis and immune checkpoint expression, further broadens its potential therapeutic applications. Ongoing clinical trials continue to explore these combinatorial approaches across various hematological malignancies and solid tumors, building upon the robust preclinical rationale established for this paradigmatic NAE inhibitor.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5